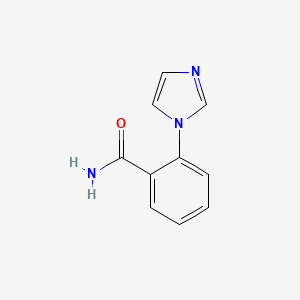

2-(1H-imidazol-1-yl)benzamide

説明

Synthesis Analysis

The synthesis of benzamide derivatives, including those with a 2-(1H-imidazol-1-yl) moiety, has been explored in various studies. For instance, a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives were synthesized and characterized, with variations in the substituents leading to different compounds . Another study reported the synthesis of N-substituted imidazolylbenzamides, which showed significant cardiac electrophysiological activity, indicating the potential of the 1H-imidazol-1-yl group in medicinal chemistry . Additionally, novel (1H-benzo[d]imidazole-2-yl)-6-(diethylamino)-3H-one-xanthene, phenoxazine, and oxazine derivatives were synthesized from a benzimidazole intermediate, demonstrating the versatility of the benzimidazole core in synthesizing diverse compounds with potential applications .

Molecular Structure Analysis

The molecular structures of benzamide derivatives, including those with a 2-(1H-imidazol-1-yl) moiety, have been elucidated using various techniques. Single-crystal X-ray diffraction was employed to determine the molecular structures of representative nickel complexes derived from benzamide derivatives . Similarly, the solid-state structure of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was determined by single-crystal X-ray diffraction, providing insights into the molecular conformation and interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives has been investigated in the context of their applications. Nickel complexes derived from benzamide derivatives exhibited catalytic activity in ethylene oligomerization, with the reaction conditions and the nature of ligands affecting the catalytic performance . The synthesis of N-substituted imidazolylbenzamides led to compounds with class III electrophysiological activity, suggesting that the imidazolyl moiety can influence the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been characterized using various spectroscopic techniques. For example, IR, NMR, and UV-vis spectroscopy were used to characterize 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, and the results were supported by quantum chemical calculations . The photophysical properties of novel benzimidazole derivatives were studied, revealing that they absorb and emit in the UV-visible region with good fluorescence quantum yield and are thermally stable up to 300°C .

科学的研究の応用

Cardiac Electrophysiological Activity

2-(1H-imidazol-1-yl)benzamide and its derivatives have been explored for their potential in cardiac electrophysiological activity. A study by Morgan et al. (1990) demonstrated the synthesis and activity of N-substituted imidazolylbenzamides, revealing their potency in vitro, comparable to sematilide, a selective class III agent. This indicates the potential of 1H-imidazol-1-yl moiety in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Inhibition of TNF-alpha Converting Enzyme (TACE)

Ott et al. (2008) found that ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides are potent inhibitors of TNF-alpha Converting Enzyme (TACE). These compounds were selective and showed potential in suppressing LPS-induced TNF-alpha in human whole blood, indicating their application in inflammation and autoimmune diseases (Ott et al., 2008).

Pharmacokinetics and Anti-Fibrosis Drug Potential

Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, a derivative of 2-(1H-imidazol-1-yl)benzamide, revealing its potential in treating fibrosis. The study showed significant oral bioavailability and effective distribution into liver, kidneys, and lungs, indicating its efficacy as an anti-fibrotic drug (Kim et al., 2008).

Antihypertensive and Anti-Tumor Effects

Bao et al. (2015) synthesized a novel compound related to 2-(1H-imidazol-1-yl)benzamide, showing anti-hypertensive and anti-tumor effects. This compound exhibited high affinity to AT1 receptor and demonstrated significant growth inhibition in tumor models, indicating its dual therapeutic potential (Bao et al., 2015).

Antimicrobial Activity

Jafar et al. (2010) explored the antimicrobial activity of novel benzimidazole derivatives, including 2-(1H-imidazol-1-yl)benzamide. These compounds showed promising biological activities against bacteria and fungi, suggesting their potential as antimicrobial agents (Jafar et al., 2010).

Applications in Ethylene Oligomerization

Wang et al. (2009) synthesized benzamide derivatives for use in ethylene oligomerization. These compounds demonstrated good activities in nickel complex catalysis, showing potential industrial applications in polymer synthesis (Wang et al., 2009).

Synthesis and Biological Evaluation

Rashid et al. (2012) synthesized benzimidazoles bearing oxadiazole nucleus, including derivatives of 2-(1H-imidazol-1-yl)benzamide, and evaluated their anticancer activity. This study highlights the potential of these compounds in cancer treatment (Rashid et al., 2012).

Synthesis of Benzimidazole Derivatives as Corrosion Inhibitors

Yadav et al. (2016) studied the use of synthesized benzimidazole derivatives, including 2-(1H-imidazol-1-yl)benzamide, as corrosion inhibitors for N80 steel in hydrochloric acid. This indicates their potential in industrial applications for protecting metals against corrosion (Yadav et al., 2016).

作用機序

Target of Action

It is known that imidazole-containing compounds, such as 2-(1h-imidazol-1-yl)benzamide, have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The mode of action of these compounds often involves interactions with various cellular targets, leading to changes in cellular processes.

特性

IUPAC Name |

2-imidazol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-3-1-2-4-9(8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCERCEHXDJYDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363375 | |

| Record name | 2-(1H-Imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)benzamide | |

CAS RN |

25373-52-8 | |

| Record name | 2-(1H-Imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

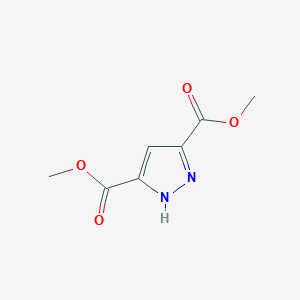

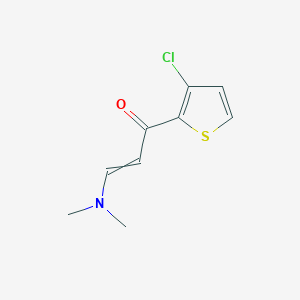

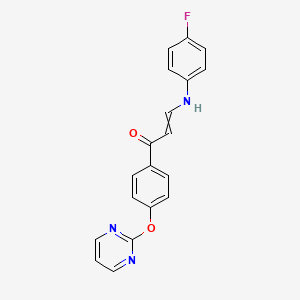

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)